molecular formula C18H19N3O3 B10909035 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

Cat. No.: B10909035
M. Wt: 325.4 g/mol
InChI Key: GJLCZTIUTGGZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a benzyl group, dimethyl substitutions, and a propanoic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, solvent-free conditions can be employed to reduce environmental impact and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution Reagents: NBS, halogens (Cl2, Br2)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of oxidoreductases, leading to changes in cellular redox states and influencing cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group and the propanoic acid moiety enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-(2-benzyl-3,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid

InChI

InChI=1S/C18H19N3O3/c1-12-10-15(22)20(9-8-16(23)24)18-17(12)13(2)21(19-18)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,23,24)

InChI Key

GJLCZTIUTGGZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NN(C(=C12)C)CC3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.